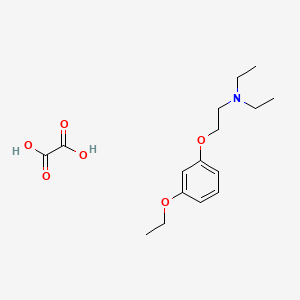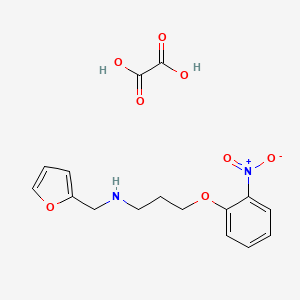![molecular formula C21H33NO6 B3999831 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B3999831.png)
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an ethoxyethyl chain, and a phenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methyl-5-propan-2-ylphenol with ethylene oxide to form 3-methyl-5-propan-2-ylphenoxyethanol. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, to form reduced derivatives.
Substitution: The ethoxyethyl chain and phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the piperidine ring can produce piperidine derivatives.
Scientific Research Applications
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine: This compound is similar but lacks the oxalic acid component.
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to the presence of both the piperidine ring and the oxalic acid component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-16(2)18-13-17(3)14-19(15-18)22-12-11-21-10-9-20-7-5-4-6-8-20;3-1(4)2(5)6/h13-16H,4-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXSAYLQODUJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCCCC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B3999748.png)
![2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide](/img/structure/B3999755.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3999761.png)
![propan-2-yl (2Z)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3999777.png)

![2-methoxyethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3999783.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999800.png)
![1-[3-(3,4-Dichlorophenoxy)propyl]imidazole;oxalic acid](/img/structure/B3999801.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B3999821.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999826.png)
![4-[2-(3-methyl-4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B3999827.png)
![4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B3999842.png)


